N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazolopyrimidine core with a methoxyphenyl group and a carboxamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Chemical Reactions Analysis
N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . It has also shown promise as a CB2 cannabinoid agonist and adenosine antagonist . In biology, it is used to study enzyme inhibition and receptor binding. In the pharmaceutical industry, it is explored for drug development and as a scaffold for designing new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and leading to downstream effects on cellular processes. Additionally, it may interact with receptors such as CB2 and adenosine receptors, modulating their signaling pathways .
Comparison with Similar Compounds
N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4-triazolo[1,5-a]pyridine . These compounds share a triazole or pyrimidine core but differ in their substituents and functional groups. The unique combination of the methoxyphenyl group and carboxamide moiety in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-5-3-9(4-6-10)15-12(19)11-16-13-14-7-2-8-18(13)17-11/h2-8H,1H3,(H,15,19) |
InChI Key |
ZQHXKLXAJYOFHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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